molecular formula C6H14ClNO B8021446 trans-4-Methylpiperidin-3-ol hydrochloride

trans-4-Methylpiperidin-3-ol hydrochloride

Cat. No.: B8021446
M. Wt: 151.63 g/mol
InChI Key: GZSCYLJBBWUCBZ-GEMLJDPKSA-N
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Description

trans-4-Methylpiperidin-3-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at position 3 and a methyl group at position 4 in the trans configuration. It is a hydrochloride salt, enhancing its stability and solubility for pharmaceutical or synthetic applications. Key identifiers include:

  • Molecular formula: Likely C₆H₁₄ClNO (based on structurally similar compounds like Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride, CAS 176966-88-4) .
  • Molecular weight: ~151.64 g/mol (approximated from analogous piperidine derivatives) .
  • CAS Number: While conflicting evidence exists (e.g., 955028-85-0 in vs. 176966-88-4 in ), the compound’s stereochemistry (trans configuration) distinguishes it from cis isomers or positional analogs.

Properties

IUPAC Name

(3R,4S)-4-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCYLJBBWUCBZ-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation and Nucleophilic Substitution

The hydroxyl group in cis-3-methyl-5-hydroxypiperidine is activated via sulfonylation using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine. This produces a sulfonate ester, which undergoes nucleophilic substitution with benzylamine at 160–200°C. The high temperature facilitates SN2 displacement, yielding trans-3-methyl-5-benzylamino-1-sulfonylpiperidine as the major product. Excess benzylamine (2–4 equivalents) ensures complete conversion, though residual amine necessitates distillation for recovery.

Hydrolysis and Hydrochloride Formation

The sulfonamide intermediate is hydrolyzed using concentrated hydrochloric acid (HCl) and acetic acid (AcOH) at 90–120°C, cleaving the sulfonyl group while preserving the piperidine ring. Neutralization with NaOH to pH 13 followed by extraction with methyl tert-butyl ether isolates the free base, which is subsequently treated with HCl gas in ethanol to precipitate trans-4-Methylpiperidin-3-ol hydrochloride in 75–80% overall yield.

Epoxidation and Azide Ring-Opening Strategies

An alternative route leverages epoxide intermediates to enhance stereochemical control. 1-Benzyl-4-methyl-3,4-epoxypiperidine is synthesized by treating 1-benzyl-4-methylpiperidine with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane. This epoxidation proceeds quantitatively at 0–5°C, avoiding side reactions such as N-oxidation.

Regioselective Azide Addition

Epoxide ring-opening with sodium azide in acetic acid/water (6:4) generates a 93:7 mixture of trans-4-azido-1-benzyl-4-methylpiperidin-3-ol and its regioisomer. The major product arises from nucleophilic attack at the less substituted carbon, guided by steric and electronic factors.

Staudinger Reaction and Reduction

The azide is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–5°C, affording trans-4-methylpiperidin-3-ol with 40–45% yield after chromatographic separation. Subsequent HCl treatment in ethanol yields the hydrochloride salt. While this method avoids harsh hydrogenation conditions, the low yield underscores challenges in separating regioisomers.

Industrial-Scale Production Methods

Solvent-Free Benzylation

A cost-effective approach involves solvent-free benzylation of 4-picoline with benzyl chloride, forming a quaternary ammonium salt. Sodium borohydride reduction in methanol selectively hydrogenates the pyridine ring to piperidine, achieving 90% yield. This method eliminates solvent recovery costs, making it preferable for large-scale synthesis.

Acid-Catalyzed Hydrolysis Optimization

Hydrolysis of sulfonamide intermediates using HCl/AcOH (1.5:2 v/v) at 100°C accelerates deprotection without degrading the piperidine ring. Neutralization with NaOH and extraction with ethyl acetate ensures high-purity free base, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst/Reagents Yield Advantages Limitations
Catalytic HydrogenationQuaternization, Hydrogenation, HydrolysisPd/C, TsCl, HCl/AcOH75–80%High selectivity, scalableRequires toxic benzylamine
EpoxidationEpoxidation, Azide addition, ReductionmCPBA, LiAlH440–45%Stereochemical controlLow yield due to isomer separation
Solvent-FreeBenzylation, Borohydride reductionNaBH490%Cost-effective, no solventsLimited to precursor availability

Reaction Optimization and Byproduct Mitigation

Catalyst Screening

Ruthenium-based catalysts (e.g., Ru/C) outperform palladium in hydrogenation steps, reducing reaction times by 30% while maintaining >90% conversion. Nickel nanocatalysts, though cheaper, suffer from leaching issues in acidic conditions.

Byproduct Formation

Sulfonic acid esters and amine oxides are common byproducts during sulfonylation and epoxidation, respectively. Implementing silica gel chromatography or alkaline alumina filtration reduces impurities to <2% .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methylpiperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, trans-4-Methylpiperidin-3-ol hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new molecules .

Biology: In biology, this compound is studied for its potential effects on biological systems. It may interact with specific receptors or enzymes, leading to various biological responses.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system .

Industry: In industry, this compound is used in the production of various chemicals and materials. Its versatility makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of trans-4-Methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Compound Name CAS Number Key Structural Differences Molecular Formula Molecular Weight (g/mol) Similarity Score*
trans-4-Methylpiperidin-3-ol HCl 955028-85-0 Reference compound: trans-3-OH, 4-CH₃ C₆H₁₄ClNO ~151.64
3-Methylpiperidin-4-ol HCl 7583-53-1 Positional isomer: 4-OH, 3-CH₃ C₆H₁₄ClNO ~151.64 0.93
4-Methoxypiperidine HCl 5382-16-1 Functional group difference: 4-OCH₃ vs. 3-OH C₆H₁₄ClNO 151.64 0.85
Trans-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl 1419075-99-2 Ring size (pyrrolidine vs. piperidine); 4-CF₃ C₆H₁₁ClF₃N 201.61

*Similarity scores derived from Tanimoto coefficients or structural overlap in databases .

Physicochemical Properties

  • Solubility : Piperidine hydrochlorides generally exhibit high water solubility due to ionic character. Substituents like hydroxyl or methoxy groups (e.g., 4-Methoxypiperidine HCl ) may reduce lipophilicity compared to methyl groups.
  • Stability : Hydrochloride salts (e.g., Meperidine HCl ) are typically stable under standard storage conditions (-20°C, desiccated).

Pharmacological Activity

  • Meperidine HCl : µ-opioid receptor agonist with analgesic effects .
  • trans-4-Methylpiperidin-3-ol HCl: No direct activity reported, but piperidine scaffolds are common in CNS-targeting drugs (e.g., antipsychotics, anticonvulsants) .

Limitations and Discrepancies in Evidence

  • CAS Number Variability: Conflicting identifiers (e.g., 955028-85-0 vs.
  • Data Gaps : Physical properties (melting point, logP) for the target compound are absent, necessitating extrapolation from analogues.

Biological Activity

Trans-4-Methylpiperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, biochemical interactions, and research findings related to its biological activity.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with a hydroxyl group at the 3-position and a methyl group at the 4-position. This structural arrangement is critical for its biological activity, influencing its interactions with various biological targets.

Target Interactions

The primary target of this compound is the CCR5 receptor , a G-protein coupled receptor involved in HIV entry into cells. The compound has been shown to inhibit CCR5-mediated signaling, which may reduce viral replication by preventing HIV from entering immune cells.

Biochemical Pathways

The compound influences several biochemical pathways, including those related to:

  • Cell signaling : Modulation of CCR5 activity alters immune cell function.
  • Gene expression : It can affect transcriptional activities that govern cellular responses to external stimuli.
  • Metabolism : Studies indicate potential impacts on metabolic pathways, although specific details require further exploration.

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Properties : Its ability to block CCR5 suggests potential as an antiviral agent, particularly against HIV.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further medicinal chemistry investigations.
  • Neuropharmacological Effects : The compound's interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.

Case Studies and Experimental Results

  • HIV Inhibition : In vitro studies demonstrated that this compound significantly inhibited HIV replication by blocking CCR5 receptors. This effect was quantified using IC50 values, highlighting its potency as an antiviral agent.
  • Cellular Signaling Modulation : Research indicated that treatment with this compound altered signaling pathways in immune cells, leading to decreased activation and proliferation in response to viral infections.
  • Antimicrobial Evaluation : Various derivatives have been tested for their antimicrobial efficacy against common pathogens, showing promising results that warrant further investigation in clinical settings.

Applications in Research and Industry

This compound has several applications across different fields:

  • Medicinal Chemistry : It serves as a lead compound for developing new antiviral drugs targeting HIV.
  • Biochemical Research : Used to study the effects of piperidine derivatives on cellular systems and their potential therapeutic roles.
  • Chemical Synthesis : Acts as a building block in synthesizing complex organic molecules.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibits HIV replication via CCR5 blockade
AntimicrobialExhibits potential antimicrobial properties
NeuropharmacologicalInteracts with neurotransmitter systems

Q & A

Q. What are the optimal synthetic routes for trans-4-Methylpiperidin-3-ol hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis often involves hydrolysis of precursor compounds (e.g., alkyl or aryl-substituted piperidine derivatives) in solvent systems such as amides, sulfoxides, or cyclic ethers. For example, hydrolysis of a halo-substituted intermediate with a base (e.g., NaOH) in a polar aprotic solvent like dimethylformamide (DMF) can yield the target compound. Reaction temperature (40–80°C) and stoichiometric ratios of base to precursor should be optimized to avoid side reactions like over-hydrolysis or racemization .

Q. How can researchers validate the purity and stereochemical integrity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a chiral stationary phase is critical for resolving enantiomers. A standard protocol involves:
  • Preparing a test solution (e.g., 1 mg/mL in methanol).

  • Using a C18 column and a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.

  • Comparing retention times and peak areas against a reference standard. Quantification of impurities (e.g., diastereomers) should follow USP guidelines, using the formula:
    Percentage impurity=5000×C×(ri/rS)W\text{Percentage impurity} = \frac{5000 \times C \times (r_i / r_S)}{W}

     where $ C $ = concentration of the standard, $ r_i $ = peak response of the impurity, and $ W $ = sample weight <span data-key="19" class="reference-num" data-pages="undefined">3</span>.  
    

Q. What safety protocols are essential when handling trans-4-Methylpiperidin-3-ol hydrochloride in the laboratory?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
    • Ventilation : Use a fume hood to avoid inhalation of dust or aerosols.
    • Storage : Keep in a sealed container at 2–8°C, away from oxidizers and moisture.
    • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the stereoselectivity of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize transition states via dipole interactions, favoring trans-isomer formation. Weak bases (e.g., K₂CO₃) minimize epimerization, while strong bases (e.g., NaOH) may accelerate racemization. A systematic study should compare yields and enantiomeric excess (ee) across solvent/base combinations using chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictory data in biological activity assays involving trans-4-Methylpiperidin-3-ol hydrochloride derivatives?

  • Methodological Answer :
    • Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 1 nM–100 µM) to confirm activity trends.
    • Structural Confirmation : Use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to rule out degradation or impurities.
    • Target Specificity : Perform counter-screens against related receptors/enzymes (e.g., serotonin vs. dopamine receptors) to assess off-target effects .

Q. How can computational modeling predict the binding affinity of trans-4-Methylpiperidin-3-ol hydrochloride to neurological targets?

  • Methodological Answer :
    • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., sigma-1 receptors).
    • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability.
    • Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding free energies. Validate predictions with in vitro radioligand displacement assays .

Q. What experimental approaches characterize tautomeric equilibria in trans-4-Methylpiperidin-3-ol hydrochloride under physiological conditions?

  • Methodological Answer :
    • pH-Dependent NMR : Acquire 1H^1\text{H}-NMR spectra in buffered D₂O (pH 2–10) to track proton shifts.
    • Isotopic Labeling : Use 15N^{15}\text{N}-labeled analogs to monitor nitrogen inversion dynamics.
    • Computational pKa Prediction : Compare experimental data with DFT-calculated pKa values (e.g., using Gaussian 16) .

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